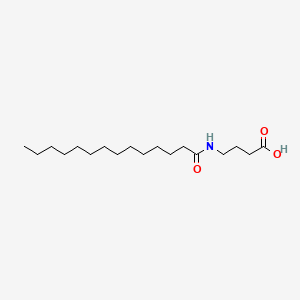
(2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative with a pyrimidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-aminopyrimidine with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an aqueous or organic solvent . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
(2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, substituted pyrimidines, and various boron-containing compounds.
科学的研究の応用
Chemistry
In chemistry, (2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows for versatile functionalization, making it valuable in organic synthesis .
Biology
This compound has potential applications in biological research, particularly in the development of enzyme inhibitors and probes for studying biological pathways. Its ability to form reversible covalent bonds with diols makes it useful in the design of sensors and diagnostic tools.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It can be used in the design of drugs targeting specific enzymes or receptors, particularly in cancer and infectious disease research.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.
作用機序
The mechanism of action of (2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzyme activity or modulate biological pathways. The pyrimidine ring structure also contributes to its binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
- 2-Aminopyrimidine-5-boronic acid
- 2-Aminopyridine-5-boronic acid pinacol ester
- 3-Aminomethylphenylboronic acid hydrochloride
Uniqueness
(2-((2-Oxopropyl)amino)pyrimidin-5-yl)boronic acid is unique due to its specific combination of a pyrimidine ring and a boronic acid group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to form reversible covalent bonds with diols sets it apart from other boronic acid derivatives .
特性
分子式 |
C7H10BN3O3 |
|---|---|
分子量 |
194.99 g/mol |
IUPAC名 |
[2-(2-oxopropylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H10BN3O3/c1-5(12)2-9-7-10-3-6(4-11-7)8(13)14/h3-4,13-14H,2H2,1H3,(H,9,10,11) |
InChIキー |
KSPYCOUYKCRYFF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)NCC(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-](/img/structure/B13996078.png)

![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)


![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)

![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)
